molecular formula C10H12N2O B1300959 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 35681-40-4

1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1300959
CAS RN: 35681-40-4
M. Wt: 176.21 g/mol
InChI Key: IKWYGATUQXCBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 1,4-diaryl-1H-imidazoles, has been achieved through a tandem insertion-cyclization reaction of isocyanides. This method involves a copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with benzyl isocyanide derivatives . Another approach for synthesizing imidazo[1,2-a]pyridines, which are structurally related to benzo[d]imidazoles, utilizes a one-pot reaction involving benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides . Additionally, a one-pot, three-component condensation reaction has been reported for the synthesis of 3-(1H-benzo[d]imidazol-1-yl)isoindolin-1-one derivatives, which indicates the versatility of benzo[d]imidazole synthesis .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of a fused benzene and imidazole ring. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and metal coordination, influencing the compound's reactivity and binding properties.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including cycloadditions and three-component condensation reactions. The reactivity of these compounds is often mediated by the presence of functional groups and the use of catalysts, such as copper and palladium, which can facilitate the formation of complex heterocyclic structures . The use of isocyanides as a key reactant in these reactions highlights their importance in the construction of imidazole cores.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one" are not detailed in the provided papers, benzo[d]imidazole derivatives generally exhibit properties that make them of interest in pharmaceutical development. These properties include good solubility in organic solvents, potential for hydrogen bonding, and the ability to interact with biological targets due to the presence of nitrogen atoms in the imidazole ring. The structural diversity obtained through various synthetic approaches can lead to a wide range of physical and chemical behaviors, which are crucial for their biological activity and therapeutic potential.

Scientific Research Applications

  • Synthesis and Characterization of Complex Molecules : Research has focused on the synthesis of complex molecules incorporating 1H-benzo[d]imidazol-2(3H)-one. For example, a study presented the synthesis of a molecule using a one-pot, three-component condensation reaction involving benzil, formaldehyde, and dehydroabietylamine, indicating the compound's utility in creating conjugated systems with potential applications in materials science (Jiang et al., 2007).

  • Chemical Reactions and Synthesis Methods : There has been significant work on developing efficient synthesis methods for 1H-imidazole derivatives. One study describes a high-yielding synthesis of 1,4-diaryl-1H-imidazoles, which was previously challenging under ambient conditions. This research contributes to the broader field of organic synthesis and may have implications in pharmaceuticals and materials chemistry (Pooi et al., 2014).

  • Polymer Synthesis and Properties : Another area of application is in polymer science. A study reported the synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units, showcasing the use of 1H-benzo[d]imidazol-2(3H)-one in creating high-performance materials with significant thermal stability (Mir et al., 2012).

  • Advanced Organic Synthesis Techniques : Further studies have explored advanced techniques in organic synthesis, such as the palladium-catalyzed oxidative aminocarbonylation-heterocyclization approach to create benzimidazoimidazoles. This demonstrates the compound’s role in facilitating complex organic reactions (Veltri et al., 2018).

  • Medicinal Chemistry Applications : In the field of medicinal chemistry, certain derivatives of 1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their potential as anti-inflammatory and antioxidant agents. This highlights the relevance of these compounds in drug discovery and pharmaceutical research (Shankar et al., 2017).

  • Materials Science and Engineering : The compound has been studied for its role in materials science, particularly in the synthesis of stable imidazolium-based alkaline anion exchange membranes, indicating its potential application in engineering and technology sectors (Gu et al., 2014).

properties

IUPAC Name

3-propan-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYGATUQXCBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364713
Record name 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

35681-40-4
Record name 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-isopropenyl-1,3-dihydro-benzoimidazol-2-one (J. Davoll, J. Chem. Soc. 1960, 308) (6.90 g, 39.6 mmol) and 10% palladium on carbon (1.0 g) in MeOH (50 mL) was placed in a Parr shaker under hydrogen (40 psi) for 2 h. The reaction mixture was filtered through celite and evaporated to give 6.97 g (100%) of 1-isopropyl-1,3-dihydro-benzoimidazol-2-one as a white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 5
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one

Citations

For This Compound
2
Citations
YL Xu, HY Lin, X Ruan, SG Yang, GF Hao… - European Journal of …, 2015 - Elsevier
4-Hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in tyrosine catabolism, is an important target for treating type I tyrosinemia. Inhibition of HPPD can effectively …
Number of citations: 47 www.sciencedirect.com
MA Brodney, DE Johnson… - Journal of medicinal …, 2012 - ACS Publications
The cognitive impairments observed in Alzheimer’s disease (AD) are in part a consequence of reduced acetylcholine (ACh) levels resulting from a loss of cholinergic neurons. …
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.